molecular formula C9H8N2OS B12328171 2-(4-Cyanophenoxy)ethanethioamide

2-(4-Cyanophenoxy)ethanethioamide

Cat. No.: B12328171
M. Wt: 192.24 g/mol
InChI Key: WLDGXIUSTZKRRF-UHFFFAOYSA-N
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Description

2-(4-Cyanophenoxy)ethanethioamide is an organic compound with the molecular formula C9H8N2OS It features a cyanophenoxy group attached to an ethanethioamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-Cyanophenoxy)ethanethioamide typically involves the reaction of 4-cyanophenol with ethanethioamide under specific conditions. One common method includes the use of a base such as potassium carbonate in a solvent like dimethyl sulfoxide (DMSO). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product in high purity .

Chemical Reactions Analysis

Types of Reactions

2-(4-Cyanophenoxy)ethanethioamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thioamide group to an amine.

    Substitution: The cyanophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(4-Cyanophenoxy)ethanethioamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(4-Cyanophenoxy)ethanethioamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events. For example, it may block the phosphoinositide 3-kinase/protein kinase B/mammalian target of rapamycin/extracellular signal-regulated kinase (PI3K/Akt/mTOR/ERK) signaling pathway, which is involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

  • 2-(4-Cyanophenoxy)-N,N-dimethylacetamide
  • 2-(4-Cyanophenoxy)benzaldehyde
  • 2-(4-Cyanophenoxy)phenol

Comparison

2-(4-Cyanophenoxy)ethanethioamide is unique due to its thioamide group, which imparts distinct chemical reactivity and biological activity compared to similar compounds. The presence of the thioamide group allows for specific interactions with biological targets, making it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C9H8N2OS

Molecular Weight

192.24 g/mol

IUPAC Name

2-(4-cyanophenoxy)ethanethioamide

InChI

InChI=1S/C9H8N2OS/c10-5-7-1-3-8(4-2-7)12-6-9(11)13/h1-4H,6H2,(H2,11,13)

InChI Key

WLDGXIUSTZKRRF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1C#N)OCC(=S)N

Origin of Product

United States

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